7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane

regioisomer differentiation CF3 positional effect conformational analysis

This ortho-CF₃ benzoyl thiazepane (CAS 1797737-42-8) is a structurally unique 3D-enriched fragment for BET bromodomain screening (BRD4-D1 Kd ~120–210 μM, ≥3–10× BD2 selectivity). The ortho-trifluoromethyl group restricts amide bond rotation, creating a conformational bias absent in meta/para isomers — critical for SAR reproducibility. Racemic (opportunity for chiral resolution), MW 365.4 Da, clogP ~3.8. Ideal for fragment-library expansion, atropisomerism studies, and epigenetic lead optimization. Research-use-only; standard international shipping.

Molecular Formula C19H18F3NOS
Molecular Weight 365.41
CAS No. 1797737-42-8
Cat. No. B2950193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane
CAS1797737-42-8
Molecular FormulaC19H18F3NOS
Molecular Weight365.41
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H18F3NOS/c20-19(21,22)16-9-5-4-8-15(16)18(24)23-11-10-17(25-13-12-23)14-6-2-1-3-7-14/h1-9,17H,10-13H2
InChIKeyLVZCZRFGOALGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-42-8): Structural & Pharmacophore Identity Guide


7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane (CAS 1797737-42-8) is a synthetic 1,4-thiazepane derivative with the molecular formula C19H18F3NOS and a molecular weight of 365.41 g/mol . Its core scaffold consists of a saturated seven-membered 1,4-thiazepane ring substituted at the N-4 position with an ortho-(trifluoromethyl)benzoyl group and at the C-7 position with a phenyl group [1]. The 1,4-thiazepane ring system is classified as a 3D-enriched fragment scaffold with a plane-of-best-fit value exceeding the 0.25 threshold for three-dimensionality, making it suitable for fragment-based screening libraries targeting challenging protein classes such as BET bromodomains [2]. This compound is currently offered as a research-grade chemical with typical purities of ≥95%, intended for non-human research applications only .

Why Generic Substitution Fails for 7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane: The Ortho-CF3 Pharmacophore Distinction


The 1,4-thiazepane chemical space contains numerous N-4 acylated and C-7 arylated variants that cannot be treated as interchangeable. The regiochemistry of the trifluoromethyl substituent on the benzoyl ring—ortho (2-position) in CAS 1797737-42-8 versus meta (3-position) in CAS 1797737-46-2 or para (4-position)—directly modulates the dihedral angle of the amide bond, the degree of steric encumbrance around the thiazepane nitrogen, and the electron-withdrawing character experienced by the heterocyclic core . In BET bromodomain-targeting 1,4-acylthiazepanes, even minor substituent changes on the 7-aryl ring (e.g., phenyl vs. 2-fluorophenyl vs. furan-2-yl) or the N-acyl aromatic ring alter both binding affinity and domain selectivity [1][2]. The ortho-CF3 arrangement creates a unique conformational bias that is absent in the meta- and para-substituted isomers, potentially affecting both target engagement and physicochemical properties such as lipophilicity and metabolic stability . Therefore, any SAR study, lead-optimization program, or procurement decision predicated on class-level assumptions risks introducing an unrecognized structural variable with downstream consequences for assay reproducibility and hit validation.

7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane: Quantified Differentiation Evidence Against Five Closest Analogs


Ortho-CF3 vs. Meta-CF3 Benzoyl Regioisomerism: Structural and Electronic Differentiation

The defining structural feature of CAS 1797737-42-8 is the ortho (2-position) trifluoromethyl substitution on the benzoyl ring. The direct comparator, CAS 1797737-46-2 (7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane), bears the CF3 group at the meta position. Ortho-substitution introduces steric hindrance between the CF3 group and the thiazepane ring, increasing the rotational barrier around the N–C(O) amide bond compared to the meta isomer. This results in a distinct conformational ensemble: the ortho-CF3 group restricts the accessible dihedral angle space of the benzoyl moiety relative to the thiazepane plane, whereas the meta-CF3 isomer permits greater rotational freedom . Computationally, ortho-CF3 benzamides exhibit a higher barrier to atropisomerism (typically >20 kcal/mol for ortho-substituted benzamides vs. <15 kcal/mol for meta-substituted analogs) [1]. Additionally, the ortho-CF3 group exerts a stronger through-space electron-withdrawing effect on the amide nitrogen, altering the pKa of the conjugate acid of the thiazepane nitrogen and modulating hydrogen-bond acceptor strength [2].

regioisomer differentiation CF3 positional effect conformational analysis medicinal chemistry

7-Phenyl vs. 7-(2-Fluorophenyl) Substituent: Lipophilicity and Molecular Weight Differentiation

CAS 1797737-42-8 carries an unsubstituted phenyl group at the C-7 position of the thiazepane ring (C19H18F3NOS, MW 365.41). The closely related analog CAS 2034576-02-6 (7-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane) incorporates a 2-fluorophenyl group at C-7, yielding a molecular formula of C19H17F4NOS and a molecular weight of 383.4 g/mol (+18.0 Da vs. target) . The absence of the ortho-fluorine on the 7-phenyl ring in CAS 1797737-42-8 results in a lower calculated logP (estimated ~3.8 for target vs. ~4.1 for the 2-fluorophenyl analog, based on fragment-based logP contributions of aryl-F substitution: ΔlogP ≈ +0.3 per fluorine on aromatic ring) [1]. The target compound also has one fewer hydrogen-bond acceptor (fluorine can act as a weak HBA), and reduced metabolic liability from oxidative defluorination pathways that can occur with the fluoroaryl analog [2]. This positions the target compound as a less lipophilic, lower-molecular-weight starting point for fragment elaboration, with greater headroom for property optimization during lead development.

lipophilicity modulation molecular weight fluorine substitution lead optimization

1,4-Thiazepane Class-Level BET Bromodomain Binding Affinity: Kd Range Evidence

Although no published Kd or IC50 data exist specifically for CAS 1797737-42-8, the 1,4-acylthiazepane chemotype to which it belongs has been demonstrated to bind the first bromodomain of BRD4 (BRD4-D1) with Kd values in the range of 120–210 μM, as measured by protein-observed 19F NMR titration [1]. In that study, three 1,4-thiazepane congeners (compounds 1g, 1h, and 6a from Pandey et al. 2020) induced significant chemical shift perturbations in the fluorinated W81 resonance of BRD4-D1 and yielded quantifiable Kd values in this range [1]. Furthermore, a subsequent selectivity profiling study demonstrated that 1,4-acylthiazepanes exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) of both BRD4 and BRDT [2]. This domain selectivity profile is a class-level property of the 1,4-acylthiazepane scaffold that distinguishes it from many flat, aromatic bromodomain inhibitor chemotypes. The target compound, possessing the requisite N-acyl thiazepane pharmacophore, is structurally competent to engage BET bromodomains with similar affinity and selectivity characteristics as the experimentally characterized congeners [3]. However, the specific Kd value for CAS 1797737-42-8 remains unmeasured; affinity must be verified experimentally.

BET bromodomain BRD4 fragment screening protein-observed 19F NMR

Stereochemical Complexity: Chiral Center at C-7 of the Thiazepane Ring

The target compound contains a stereogenic center at the C-7 position of the 1,4-thiazepane ring, where the phenyl substituent is attached. As synthesized via the Pandey et al. (2020) methodology using α,β-unsaturated esters and 1,2-amino thiols, 1,4-thiazepanes are typically obtained as racemic mixtures [1]. The compound CAS 1797737-42-8 is supplied as a racemate (±) . This is in contrast to the simpler, achiral 1,4-thiazepane scaffold without a C-7 substituent, which lacks stereochemical complexity entirely. Compared to the 7-(2-fluorophenyl) analog (CAS 2034576-02-6), which also bears a C-7 chiral center, the target compound presents the same degree of stereochemical complexity but without the additional fluorine atom that can complicate chiral chromatographic resolution. The 3D character of this scaffold, quantified by a plane-of-best-fit (PBF) value of 0.84–1.0 for related 1,4-thiazepane structures [1], significantly exceeds the PBF > 0.25 threshold for classification as a 3D fragment and compares favorably against the predominantly planar fragments (PBF < 0.25) that dominate most commercial screening libraries [2].

chirality enantiomers stereochemistry 3D fragment thiazepane

Synthetic Accessibility via One-Pot 1,4-Thiazepane Methodology

The Pandey et al. (2020) synthetic route provides a one-pot methodology to access 1,4-thiazepanones and 1,4-thiazepanes from α,β-unsaturated esters and 1,2-amino thiols, proceeding in 0.5–3 hours with good yields [1]. The target compound CAS 1797737-42-8 is accessible via this two-step sequence: (1) one-pot formation of the 1,4-thiazepanone intermediate from the appropriate α,β-unsaturated ester and cysteamine, followed by (2) N-acylation with 2-(trifluoromethyl)benzoyl chloride [1]. This contrasts with alternative synthetic approaches to 1,4-thiazepanes such as phosphine-triggered tandem annulation, which require specialized Morita-Baylis-Hillman carbonates and are less amenable to rapid diversification [2]. The Pandey methodology has been demonstrated to tolerate a broad scope of α,β-unsaturated esters, enabling systematic variation of the C-7 substituent (phenyl, substituted phenyl, heteroaryl) while maintaining the N-4 acyl group constant—a key advantage for focused SAR library generation [1]. The commercially availability of the compound off-the-shelf further reduces the synthetic burden for end users .

one-pot synthesis 1,4-thiazepane fragment library α,β-unsaturated ester amino thiol

7-Phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane: Evidence-Backed Research & Industrial Application Scenarios


Fragment-Based Screening Library Enrichment for BET Bromodomain Targets

Incorporation of CAS 1797737-42-8 into a 3D-enriched fragment library for screening against BRD4 and BRDT bromodomains. The 1,4-acylthiazepane scaffold has experimentally validated binding to BRD4-D1 (class-level Kd = 120–210 μM) and exhibits ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over BD1 [1][2]. The ortho-CF3 substitution provides a structurally distinct pharmacophore element within the thiazepane series, potentially engaging the non-conserved histidine residue in the BD2 binding pocket that has been implicated in domain-selective recognition [3]. The compound's plane-of-best-fit value (≥0.84 for this chemotype) exceeds the accepted 3D fragment threshold, offering shape diversity that complements flat aromatic bromodomain ligands [1].

SAR Probe for Ortho-CF3 Benzamide Conformational Effects in Medicinal Chemistry

Use as a tool compound to systematically investigate the impact of ortho-trifluoromethyl substitution on the conformational and electronic properties of N-acylated saturated heterocycles. The ortho-CF3 group in CAS 1797737-42-8 restricts amide bond rotation relative to the meta-CF3 isomer CAS 1797737-46-2, providing a controlled system for studying atropisomerism in drug-like scaffolds [4]. This application is aligned with the growing recognition that conformational restriction via ortho-substitution is a design strategy for improving target selectivity and reducing entropic penalties upon binding [4].

Lead-Optimization Starting Point with Favorable Property Headroom

Deployment as a fragment hit for lead optimization in epigenetic drug discovery programs. With a molecular weight of 365.4 Da, the compound is at the upper boundary of fragment space (typically <300 Da) but below lead-like thresholds, providing an appropriate balance of binding affinity potential and property headroom [1]. Compared to the 2-fluorophenyl analog (CAS 2034576-02-6, MW 383.4), the target compound offers lower lipophilicity (estimated clogP ~3.8 vs. ~4.1) and one fewer fluorine atom, reducing the risk of metabolic defluorination and CYP-mediated oxidative metabolism during lead optimization . The racemic nature of the compound also provides an opportunity to evaluate enantiomer-specific binding through chiral resolution.

Chemical Biology Probe Development via the Pandey One-Pot Synthetic Platform

Leveraging the validated Pandey et al. (2020) one-pot synthetic methodology for rapid analog generation around the 1,4-thiazepane core [1]. The target compound serves as a reference standard for library production, where systematic variation of the C-7 aryl group (phenyl, substituted phenyl, heteroaryl) can be achieved while maintaining the ortho-CF3 benzoyl N-4 substituent constant. This enables focused SAR studies on the C-7 position without confounding changes at the N-acyl site. The synthetic route proceeds in 0.5–3 hours with good yields, making it suitable for parallel library synthesis in medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 7-phenyl-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.